2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride
Description
Properties
IUPAC Name |
2-(2-imidazol-1-ylethyl)piperidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.2ClH/c1-2-5-12-10(3-1)4-7-13-8-6-11-9-13;;/h6,8-10,12H,1-5,7H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFYHXVTASQIJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2C=CN=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride involves several synthetic routes. Common methods for synthesizing imidazole-containing compounds include the Debus-Radiszewski synthesis, Wallach synthesis, dehydrogenation of imidazolines, reactions from alpha halo-ketones, Marckwald synthesis, and amino nitrile synthesis . These methods involve various reaction conditions and reagents to achieve the desired product.
Chemical Reactions Analysis
2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The imidazole ring in the compound can participate in various reactions due to its amphoteric nature, showing both acidic and basic properties . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride has a wide range of scientific research applications. It is used in chemistry for the development of new drugs and as a synthon in the synthesis of various compounds . In biology, it is used to study the biological activities of imidazole-containing compounds, which include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . In medicine, it is used in the development of drugs for treating various diseases, including infectious diseases and cancer . In industry, it is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride involves its interaction with molecular targets and pathways in the body. The imidazole ring in the compound can interact with various enzymes and receptors, leading to its biological effects . The specific molecular targets and pathways involved depend on the particular application and the biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride with analogous imidazole- and piperidine-containing derivatives, based on structural features, molecular formulas, and commercial status (as per available evidence):
Structural and Functional Insights
The benzimidazole derivative (C₁₅H₁₇F₃N₃O) introduces a fused benzene ring and a trifluoromethyl group, which could improve metabolic stability or target selectivity in drug design .
Salt Form and Solubility :
- The dihydrochloride salt of the parent compound likely enhances aqueous solubility compared to neutral analogs (e.g., N-(tert-butyl)-acetamide derivative), which may lack ionizable groups .
Biological Activity
Overview
2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride is a synthetic compound characterized by its empirical formula and a molecular weight of 252.18 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and neuroprotective applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The imidazole ring in the compound facilitates interactions through hydrogen bonding, allowing it to engage with enzymes and receptors involved in multiple biochemical pathways.
Key Mechanisms:
- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains, including E. coli and Staphylococcus aureus, often attributed to its ability to disrupt bacterial cell wall synthesis and function .
- Neuroprotective Effects : Research indicates that imidazole derivatives can inhibit the production of amyloid-beta peptides, which are implicated in neurodegenerative diseases such as Alzheimer's .
- Opioid Receptor Interaction : Some derivatives of piperidine compounds show affinity for opioid receptors, suggesting potential anxiolytic and antidepressant effects .
Antibacterial Activity
A study highlighted the minimum inhibitory concentration (MIC) values of various imidazole derivatives, including this compound. The results indicated that this compound has MIC values ranging from 20 to 40 µM against S. aureus and 40 to 70 µM against E. coli, demonstrating its efficacy, although less potent than established antibiotics like ceftriaxone .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| This compound | S. aureus | 20–40 |
| E. coli | 40–70 | |
| Ceftriaxone | S. aureus | 4 |
| E. coli | 0.1 |
Neuroprotective Activity
The compound's potential neuroprotective effects were evaluated through various assays measuring its ability to inhibit amyloid-beta production. In vitro studies indicated that imidazole derivatives could significantly reduce amyloid plaque formation, suggesting a promising avenue for treating Alzheimer's disease .
Case Study 1: Antibacterial Efficacy
In a comparative study, researchers synthesized several imidazole derivatives and tested their antibacterial efficacy using the disk diffusion method. Among these, this compound exhibited notable inhibition zones against both Gram-positive and Gram-negative bacteria, underscoring its broad-spectrum antibacterial potential .
Case Study 2: Neurodegenerative Disease
A study published in a peer-reviewed journal explored the effects of imidazole compounds on neurodegenerative markers in animal models. The results indicated that administration of the compound led to a significant reduction in neuroinflammatory markers and improved cognitive function compared to control groups .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good solubility in polar solvents, which enhances its absorption and bioavailability. Factors such as pH and temperature can influence its stability and activity, making it crucial for researchers to consider these parameters during experimental design .
Q & A
Q. What are the standard synthetic routes for 2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride, and what analytical methods validate its purity?
The synthesis typically involves nucleophilic substitution or coupling reactions between imidazole derivatives and piperidine-containing intermediates. For example, analogous compounds are synthesized via alkylation of imidazole with halogenated piperidine derivatives under basic conditions . Post-synthesis, purity is validated using:
- High-Performance Liquid Chromatography (HPLC) : To quantify impurities (e.g., unreacted starting materials or side products).
- Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR confirm structural integrity by matching proton/carbon environments to expected peaks .
- Mass Spectrometry (ESI-MS) : Validates molecular weight and detects trace contaminants .
Q. How is the compound’s stability assessed under laboratory storage conditions?
Stability studies involve:
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures and hygroscopicity .
- Long-term Storage Testing : Samples stored at 4°C, 25°C, and −20°C are periodically analyzed via HPLC to monitor degradation (e.g., hydrolysis of the imidazole ring or piperidine moiety) .
- pH Stability Profiling : Solubility and stability in aqueous buffers (pH 3–9) are tested to identify optimal storage formulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure determination?
Discrepancies in X-ray diffraction data (e.g., poor refinement metrics) may arise from:
- Disordered Solvent Molecules : Use SQUEEZE in SHELXL to model electron density from disordered solvents .
- Twinned Crystals : Employ the Hooft parameter in SHELXL to refine twinning ratios .
- Validation Tools : Cross-check with PLATON or CCDC Mercury to identify geometric outliers (e.g., bond lengths, angles) .
Q. What strategies optimize biological activity assays for imidazole-piperidine derivatives?
- Receptor Binding Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target receptors (e.g., histamine or serotonin receptors). Validate with radioligand displacement assays .
- Metabolic Stability : Incubate the compound with liver microsomes and analyze metabolites via LC-MS to identify sites of rapid degradation .
- Dose-Response Optimization : Employ Hill equation modeling to calculate EC50/IC50 values, ensuring assay reproducibility across ≥3 biological replicates .
Q. How can researchers address low yields in scaled-up synthesis?
- Reaction Kinetics Analysis : Use in-situ FTIR or ReactIR to monitor intermediate formation and adjust reaction times/temperatures .
- Byproduct Identification : LC-MS or GC-MS identifies side products (e.g., over-alkylation), guiding solvent or catalyst optimization .
- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions in exothermic steps .
Q. What advanced techniques characterize non-covalent interactions (e.g., hydrogen bonding) in this compound?
- Single-Crystal X-ray Diffraction : Resolves intermolecular interactions (e.g., Cl−···H–N hydrogen bonds) in the crystal lattice .
- Solid-State NMR : Detects hydrogen bonding via 1H-15N correlation spectroscopy .
- Density Functional Theory (DFT) : Computationally models interaction energies and electrostatic potential surfaces .
Methodological Guidance for Data Contradictions
Q. How should researchers reconcile discrepancies between computational predictions and experimental bioactivity data?
- Force Field Calibration : Re-optimize docking parameters (e.g., solvation models) using experimental IC50 values as benchmarks .
- Conformational Sampling : Perform molecular dynamics simulations (≥100 ns) to account for protein flexibility .
- Experimental Controls : Include known agonists/antagonists in assays to validate receptor functionality .
Q. What protocols mitigate spectral interference in NMR analysis of hydrochloride salts?
- Deuterated Solvent Selection : Use D2O or DMSO-d6 to minimize proton exchange broadening .
- Relaxation Delays : Increase D1 (≥5× T1) to reduce saturation of sharp HCl peaks .
- Ion-Exchange Resins : Convert the hydrochloride to free base temporarily for cleaner spectra .
Safety and Handling Methodologies
Q. What are the critical safety protocols for handling this compound in aqueous solutions?
- Ventilation : Use fume hoods during solubilization to avoid HCl vapor inhalation .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles; avoid latex due to permeability to polar solvents .
- Spill Management : Neutralize acidic spills with sodium bicarbonate before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
